(4-Methoxyphenyl)diphenylsulfonium triflate
Overview
Description
(4-Methoxyphenyl)diphenylsulfonium triflate, also known as (4-Methoxyphenyl)diphenylsulfonium trifluoromethanesulfonate, is a chemical compound with the molecular formula C20H17F3O4S2 and a molecular weight of 442.47 g/mol . This compound is primarily used as a cationic photoinitiator and a photoacid generator . It is known for its ability to generate strong acids upon exposure to light, making it valuable in various photochemical applications .
Mechanism of Action
Target of Action
It is known to be a cationic photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation and are used to initiate reactions, such as polymerization.
Mode of Action
As a cationic photoinitiator, (4-Methoxyphenyl)diphenylsulfonium triflate absorbs light and undergoes a photochemical reaction to generate a reactive species. This species can then initiate further chemical reactions . The exact nature of these reactions and the resulting changes would depend on the specific context in which the compound is used.
Biochemical Pathways
As a photoinitiator, it is likely involved in pathways related to the reactions it initiates upon light absorption .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it initiates as a photoinitiator . These effects could range from the formation of new compounds to the initiation of polymerization reactions.
Action Environment
Environmental factors such as light intensity, wavelength, and exposure duration can significantly influence the action, efficacy, and stability of this compound. As a photoinitiator, its activity is directly related to the presence and characteristics of light .
Preparation Methods
The synthesis of (4-Methoxyphenyl)diphenylsulfonium triflate typically involves the reaction of phenyl sulfoxide with 4-methoxyphenylmagnesium bromide in the presence of trimethylsilyl trifluoromethanesulfonate . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
(4-Methoxyphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Methoxyphenyl)diphenylsulfonium triflate has several scientific research applications:
Comparison with Similar Compounds
(4-Methoxyphenyl)diphenylsulfonium triflate is unique due to its specific photoinitiating and photoacid generating properties . Similar compounds include:
(4-Phenoxyphenyl)diphenylsulfonium triflate: Another photoinitiator with similar applications.
(4-Phenylthiophenyl)diphenylsulfonium triflate: Known for its use in photochemical reactions.
Triphenylsulfonium triflate: A widely used photoinitiator in various industries.
These compounds share similar photoinitiating properties but differ in their specific chemical structures and reactivity .
Properties
IUPAC Name |
(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUSZOLVSDXDOC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469550 | |
Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116808-67-4 | |
Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80469550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methoxyphenyl)diphenylsulfonium triflate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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